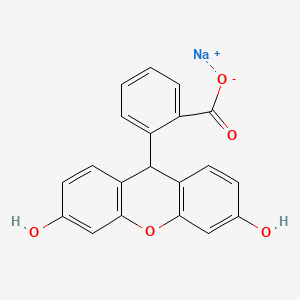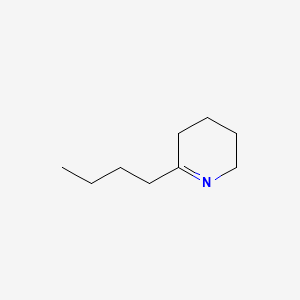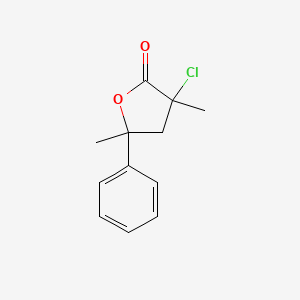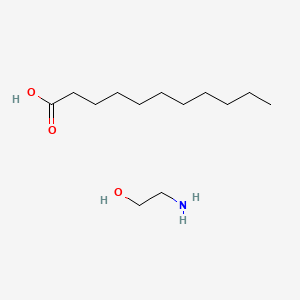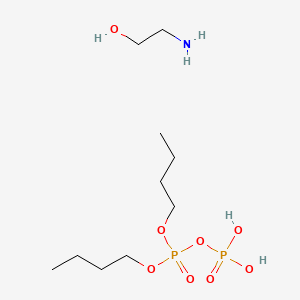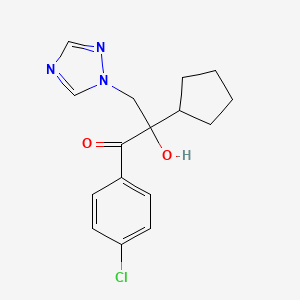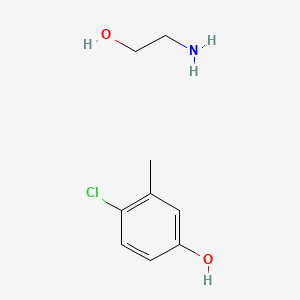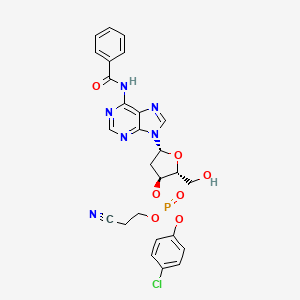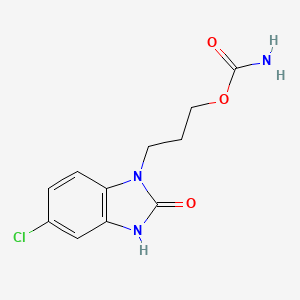
1-(3-((Aminocarbonyl)oxy)propyl)-5-chloro-1,3-dihydro-2H-benzimidazole-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Aminocarbonyl Group: This step involves the reaction of the chlorinated benzimidazole with an appropriate aminocarbonyl compound, such as carbamoyl chloride, under basic conditions.
Attachment of the Propyl Group: The final step is the alkylation of the aminocarbonylated benzimidazole with a propyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or signal transduction, leading to its biological effects.
Comparison with Similar Compounds
- 1-[3-(AMINOCARBONYL)PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE
- 1-[3-(CARBAMOYL)PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE
Comparison:
- Uniqueness: 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE is unique due to the presence of the aminocarbonyl group, which may enhance its biological activity and specificity.
- Properties: Similar compounds may have different substituents, leading to variations in their chemical and biological properties.
This detailed article provides a comprehensive overview of 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
83898-40-2 |
|---|---|
Molecular Formula |
C11H12ClN3O3 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl carbamate |
InChI |
InChI=1S/C11H12ClN3O3/c12-7-2-3-9-8(6-7)14-11(17)15(9)4-1-5-18-10(13)16/h2-3,6H,1,4-5H2,(H2,13,16)(H,14,17) |
InChI Key |
YTVJAXFMGJKLOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N2CCCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





